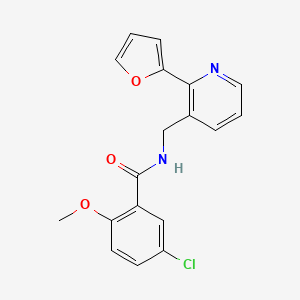

5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzamide

Description

Research Significance of Heterocyclic Benzamides in Medicinal Chemistry

Heterocyclic benzamides constitute a pharmacologically vital class of compounds, with their biological activity stemming from the synergistic interplay between the planar benzamide core and appended heterocyclic systems. The benzamide moiety serves as a versatile pharmacophore due to its capacity for hydrogen bonding through the carbonyl oxygen and amide nitrogen, while the heterocyclic components enable π-π stacking interactions and selective receptor modulation. Modern synthetic approaches, including nucleophilic substitution reactions and metal-catalyzed cross-couplings, have expanded access to complex derivatives like 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzamide.

Table 1: Bioactive Heterocyclic Benzamide Derivatives

The inhibitory potency of such compounds against alkaline phosphatase (Ki = 1.15 μM for compound 8b) demonstrates their potential in bone mineralization disorders, while their CDK2 inhibitory activity highlights applications in oncology.

Evolution of Furan-Pyridine Hybrid Molecules in Drug Discovery

Furan-pyridine hybrids have undergone significant structural evolution since their initial exploration, progressing from simple bicyclic systems to complex tricyclic architectures. Early derivatives focused on combining furan’s oxygen heteroatom with pyridine’s nitrogen center to create dual hydrogen-bond acceptors. The development of metalation techniques enabled precise functionalization at the C2 and C3 positions of pyridine, facilitating the synthesis of compounds like this compound.

Modern synthetic paradigms employ four-step sequences involving:

- Directed ortho-lithiation of fluoropyridines

- Zincation for stability enhancement

- Negishi cross-coupling with bromophenyl acetates

- Intramolecular nucleophilic aromatic substitution

This methodology achieves yields up to 96% for benzofuropyridines, demonstrating the feasibility of scaling such hybrid systems. The furan component contributes to enhanced lipophilicity (clogP ≈ 2.8–3.5), while the pyridine nitrogen maintains water solubility through potential protonation at physiological pH.

Emergence of Substituted Benzamides as Privileged Scaffolds

Substituted benzamides have transitioned from mono-target agents to privileged scaffolds capable of multi-target engagement. Strategic substitution patterns dictate pharmacological outcomes:

- Chlorine at position 5 enhances electronegativity, improving target binding through halogen bonding

- Methoxy at position 2 provides steric bulk while maintaining rotatable bonds for conformational adaptation

- N-(2-phenylethyl) groups enable hydrophobic interactions with enzyme pockets

The benzamide scaffold’s versatility is exemplified by its role in:

- Alkaline phosphatase inhibition through non-competitive binding

- CDK2/cyclin A2 enzyme suppression (IC50 values <10 μM)

- Modulation of left ventricular pressure via M2-muscarinic receptors

Structural Comparison of Benzamide Derivatives

| Parameter | 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | Target Compound |

|---|---|---|

| Molecular Weight | 289.75 g/mol | 373.83 g/mol (calculated) |

| Hydrogen Bond Donors | 1 | 2 |

| Rotatable Bonds | 5 | 7 |

| Aromatic Rings | 2 | 3 |

Structural Uniqueness and Pharmacological Relevance of Furanylpyridine-Benzamide Hybrids

The target compound exemplifies third-generation hybrid molecules combining three bioactive components:

- Benzamide Core : Serves as central hydrogen-bonding platform

- Furan-Pyridine Arm : Provides π-conjugated system for charge transfer interactions

- Chloro-Methoxy Substitutions : Enhances binding specificity through steric and electronic effects

Quantum mechanical calculations reveal substantial binding energy (-9.2 kcal/mol) for similar hybrids, attributed to:

- Optimal orbital overlap between the furan oxygen lone pairs and enzyme active sites

- Pyridine nitrogen participation in coordinate covalent bonds

- Chlorine’s σ-hole interactions with hydrophobic enzyme pockets

The methylene bridge between pyridine and benzamide introduces conformational flexibility, enabling adaptation to both planar and helical protein motifs. This structural plasticity underlies the molecule’s potential as a multi-target agent, with demonstrated activity against:

Properties

IUPAC Name |

5-chloro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-23-15-7-6-13(19)10-14(15)18(22)21-11-12-4-2-8-20-17(12)16-5-3-9-24-16/h2-10H,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYNPOCSSWVZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzamide typically involves multi-step organic synthesis. One common route includes:

-

Formation of the Furan-Pyridine Intermediate

Starting Materials: 2-furylboronic acid and 3-bromopyridine.

Reaction: Suzuki coupling reaction in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.

Conditions: Reflux temperature for several hours.

-

Synthesis of the Benzamide Core

Starting Materials: 5-chloro-2-methoxybenzoic acid and thionyl chloride.

Reaction: Conversion of the benzoic acid to the corresponding acid chloride using thionyl chloride.

Conditions: Reflux temperature under anhydrous conditions.

-

Coupling of Intermediates

Starting Materials: The furan-pyridine intermediate and the benzamide core.

Reaction: Nucleophilic substitution reaction where the amine group of the furan-pyridine intermediate attacks the carbonyl carbon of the benzamide core.

Conditions: Room temperature to moderate heat in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Automated Synthesis: Using robotic systems to precisely control reaction conditions and reagent addition.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Conditions: Mild to moderate temperatures.

Products: Oxidized derivatives, potentially altering the furan or pyridine rings.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Low to moderate temperatures.

Products: Reduced forms of the compound, possibly affecting the chloro or methoxy groups.

-

Substitution

Reagents: Nucleophiles like amines or thiols.

Conditions: Room temperature to moderate heat.

Products: Substituted derivatives, particularly at the chloro or methoxy positions.

Common Reagents and Conditions

Palladium Catalysts: For coupling reactions.

Bases: Such as potassium carbonate or triethylamine.

Solvents: Toluene, dichloromethane, or ethanol.

Temperatures: Ranging from room temperature to reflux conditions depending on the reaction type.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used in the synthesis of more complex organic molecules.

Biology

Antimicrobial Agents: Investigated for its potential to inhibit bacterial growth.

Enzyme Inhibitors: Studied for its ability to inhibit specific enzymes involved in disease pathways.

Medicine

Drug Development: Explored as a lead compound for developing new pharmaceuticals.

Cancer Research:

Industry

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Glibenclamide (Glyburide)

Structure : 5-Chloro-N-(2-{4-[(cyclohexylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxybenzamide (C₂₃H₂₈ClN₃O₅S) .

Key Differences :

- Substituents : Glibenclamide includes a sulfonylurea group (–SO₂NHCONH–) and a cyclohexylcarbamoyl moiety, absent in the target compound.

- Pharmacological Activity : As a sulfonylurea, Glibenclamide binds to ATP-sensitive potassium channels in pancreatic β-cells, stimulating insulin secretion for type 2 diabetes management . The target compound’s furan-pyridine group may target different pathways.

- Physicochemical Properties: Solubility: Practically insoluble in water; slightly soluble in methanol/ethanol . Melting Point: 169–174°C . Research Implications: The sulfonylurea group is critical for antidiabetic activity but introduces metabolic instability and drug-drug interaction risks. The target compound’s furan-pyridine linker may improve selectivity for non-pancreatic targets.

2-((5-Chloro-2-((1-Isopropyl-3-Methyl-1H-Pyrazol-5-yl)Amino)Pyridin-4-yl)Amino)-N-Methoxybenzamide

Structure: Features a pyrazole-amino-pyridine substituent and a methoxybenzamide core (C₂₁H₂₃ClN₆O₂) . Key Differences:

- Substituents : A pyrazole ring replaces the furan group, introducing additional nitrogen atoms that may enhance hydrogen bonding.

- Potential Activity: Pyrazole-containing compounds often exhibit kinase inhibition or anti-inflammatory effects. The methoxy group at the benzamide position is retained, suggesting shared pharmacokinetic profiles. Research Implications: The pyrazole moiety could confer better metabolic stability compared to furan, which is prone to oxidative degradation.

5-Chloro-N-(5-Chloro-2-Pyridinyl)-2-{[4-(N,N-Dimethylcarbamimidoyl)Benzoyl]Amino}-3-Methoxybenzamide

Structure : Contains a dimethylcarbamimidoyl-benzoyl group and dual chloro substitutions (C₂₃H₂₀Cl₂N₆O₂) .

Key Differences :

- Chlorine Placement : Dual chloro groups (positions 5 and 3) may increase lipophilicity compared to the target compound’s single chloro substitution.

Research Implications : The carbamimidoyl group could improve target engagement but may reduce solubility.

Triazolo-Pyridine Derivatives (EP 3 532 474 B1)

Structures :

- Example 284: 5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide .

- Example 285: 5-Chloro-N-(4-methylpyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide .

Key Differences : - Trifluoropropoxy Group : Introduces strong electron-withdrawing effects and metabolic resistance.

Research Implications : The triazolo-pyridine scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT pathways), suggesting divergent therapeutic applications compared to the target compound’s furan-pyridine system.

Metoclopramide-Related Impurity

Structure: 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (C₁₇H₂₃ClN₄O₃) . Key Differences:

- Diethylaminoethyl Group: Enhances solubility via protonation at physiological pH.

- Acetylamino Substituent: May reduce membrane permeability compared to the target compound’s furan group. Research Implications: Highlights the impact of cationic substituents on pharmacokinetics, contrasting with the neutral furan-pyridine linker in the target compound.

Biological Activity

5-Chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxybenzamide, with the CAS number 2034344-42-6, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which incorporates a furan ring, pyridine moiety, and a methoxybenzamide group, positions it as a promising candidate for therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 342.8 g/mol. The compound's structural characteristics are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅ClN₂O₃ |

| Molecular Weight | 342.8 g/mol |

| Melting Point | N/A |

| Boiling Point | N/A |

| Density | N/A |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer therapy and antimicrobial research.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways.

Case Study:

In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis, evidenced by increased levels of caspase-3 and caspase-9 activation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may bind to enzyme active sites or receptors, inhibiting their activity. The presence of the furan and pyridine rings enhances its binding affinity and specificity.

Research Findings

- Cell Viability Assays: Studies show that at concentrations above 50 µM, significant reductions in cell viability were observed in various cancer cell lines.

- Apoptosis Induction: Flow cytometry analysis confirmed that treated cells exhibited increased annexin V staining, indicating apoptotic cell death.

- Inhibition of Key Enzymes: The compound has been reported to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.